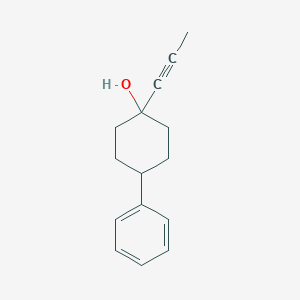

4-Phenyl-1-(1-propynyl)cyclohexanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18O |

|---|---|

Molecular Weight |

214.3g/mol |

IUPAC Name |

4-phenyl-1-prop-1-ynylcyclohexan-1-ol |

InChI |

InChI=1S/C15H18O/c1-2-10-15(16)11-8-14(9-12-15)13-6-4-3-5-7-13/h3-7,14,16H,8-9,11-12H2,1H3 |

InChI Key |

AIUVVJSVEWAEQF-UHFFFAOYSA-N |

SMILES |

CC#CC1(CCC(CC1)C2=CC=CC=C2)O |

Canonical SMILES |

CC#CC1(CCC(CC1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 1 1 Propynyl Cyclohexanol

Strategies for Cyclohexanol (B46403) Core Construction

The formation of the substituted cyclohexanol framework is a critical phase in the synthesis of 4-Phenyl-1-(1-propynyl)cyclohexanol. The two primary strategies involve either modifying a pre-existing cyclohexanone (B45756) precursor or constructing the six-membered ring through cyclization reactions.

Approaches Involving Cyclohexanone Precursors

A common and direct route to the target molecule begins with the commercially available 4-phenylcyclohexanone (B41837). This intermediate already possesses two of the three required structural features. The synthesis of 4-phenylcyclohexanone itself can be achieved through various methods. One classical approach is the Friedel-Crafts acylation of benzene (B151609) with cyclohexene-1-carbonyl chloride, followed by reduction.

More modern methods focus on the asymmetric synthesis of 4-phenylcyclohexanone derivatives. Organocatalytic Michael addition reactions, for instance, have been employed to introduce the phenyl group stereoselectively. beilstein-journals.org Another powerful technique is the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexen-1-one, which can produce (S)-3-phenylcyclohexanone in high enantiomeric excess. acs.org Subsequent manipulation of the ketone and the double bond would be required to yield the desired 4-phenylcyclohexanone.

The direct use of cyclohexanone as a starting material is also prevalent. The phenyl group can be introduced via a Grignard reaction, where phenylmagnesium bromide attacks the carbonyl carbon. askfilo.comvaia.com This initially forms 1-phenylcyclohexanol, which must then be dehydrated to 1-phenylcyclohexene and subsequently isomerized or subjected to hydroboration-oxidation to place the hydroxyl group at the 4-position, a multi-step and often low-yielding sequence. A more direct approach involves the α-arylation of cyclohexanone enolates, although this typically places the phenyl group at the 2-position. vaia.com

Table 1: Selected Organocatalytic Approaches to Phenylcyclohexanone Derivatives

| Catalyst System | Reactants | Product | Yield (%) | Diastereo/Enantio Selectivity |

|---|---|---|---|---|

| Thiourourea-based organocatalyst | α-nitrocyclohexanone, nitroalkenes | Michael adduct | up to 95 | dr 98:2, er 99:1 beilstein-journals.org |

| (S)-binam-L-Pro / Benzoic acid | Cyclohexanone, Aromatic aldehydes | Aldol (B89426) adduct | - | - beilstein-journals.org |

| Rh(acac)(C2H4)2 / (S)-binap | 2-cyclohexen-1-one, Phenylboronic acid | (S)-3-phenylcyclohexanone | High | 97% ee acs.org |

Ring-Forming Reactions

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic systems, including cyclohexene (B86901) derivatives that are direct precursors to cyclohexanols. organic-chemistry.orguci.edu This strategy involves the intramolecular cyclization of a diene using a ruthenium-based catalyst, such as a Grubbs' catalyst. caltech.edu For the synthesis of a 4-phenylcyclohexanol (B47007) precursor, a suitable acyclic diene bearing a phenyl group at the appropriate position would be required.

Introduction of the Phenyl Moiety

The installation of the phenyl group onto the cyclohexyl core is a defining step in the synthesis. This can be accomplished through classical arylation methods or modern transition-metal-catalyzed coupling reactions.

Arylation Techniques

Direct arylation techniques offer an atom-economical approach to introduce the phenyl group. C-H activation strategies, for example, enable the direct coupling of an aromatic C-H bond with a C-H bond on the cyclohexane (B81311) ring. Ruthenium-catalyzed C-H bond arylation of cyclic amines has been demonstrated, providing a potential, though indirect, route. acs.org

A more direct method involves the enantioselective organocatalytic 1,4-addition of electron-rich benzenes, such as anilines, to α,β-unsaturated aldehydes, a process known as iminium catalysis. acs.org While this demonstrates the principle of direct arylation, its application to form a 4-phenylcyclohexanone backbone would require significant substrate modification and further synthetic steps.

Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming carbon-carbon bonds, making them ideal for introducing the phenyl group.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis. rsc.orgmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like phenylboronic acid) with an organic halide or triflate. researchgate.netsioc-journal.cn In the context of synthesizing 4-phenylcyclohexanone, one could envision coupling phenylboronic acid with a 4-halocyclohexanone or a cyclohexenone-4-triflate. Recent advancements have even shown that simple ketones can be used as coupling partners via the activation of unstrained C-C bonds, offering a novel disconnection approach. nih.gov

The Negishi coupling provides another powerful alternative, utilizing an organozinc reagent as the nucleophile. chemie-brunschwig.ch This method is known for its high functional group tolerance. dicp.ac.cn A potential strategy would involve the nickel- or palladium-catalyzed coupling of a phenylzinc reagent with a racemic α-bromoketone, which can proceed with high stereoconvergence. nih.gov This could be applied to a suitably functionalized cyclohexanone derivative to install the phenyl group. acs.org

Table 2: Comparison of Coupling Reactions for Phenyl Group Introduction

| Reaction Name | Typical Catalyst | Coupling Partners | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Palladium complexes (e.g., Pd(PPh3)4) | Organoboron reagent (e.g., Phenylboronic acid) + Organic halide/triflate | High stability and availability of boron reagents. nih.gov |

| Negishi | Nickel or Palladium complexes | Organozinc reagent (e.g., Phenylzinc chloride) + Organic halide | High reactivity and functional group tolerance. chemie-brunschwig.chnih.gov |

Incorporation of the 1-Propynyl Group

The final and crucial step in the synthesis of this compound is the addition of the 1-propynyl group to the carbonyl of 4-phenylcyclohexanone. This transformation creates the tertiary alcohol and the characteristic alkynyl functionality.

The most common and straightforward method for this conversion is the nucleophilic addition of an organometallic propynyl (B12738560) reagent. The Grignard reaction , utilizing 1-propynylmagnesium bromide, is a classic and effective choice. masterorganicchemistry.com The carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-phenylcyclohexanone, and subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol. pressbooks.publibretexts.org This reaction is generally high-yielding and reliable for additions to ketones. dalalinstitute.com

Alternatively, organolithium reagents, such as 1-propynyllithium, can be used. These reagents are typically more reactive than their Grignard counterparts.

Another sophisticated approach involves the Sonogashira coupling . While traditionally used for coupling terminal alkynes with aryl or vinyl halides, variations of this reaction have been developed for the alkynylation of other electrophiles. wikipedia.orgrsc.org Copper-catalyzed Sonogashira-type couplings have been reported for the reaction between terminal alkynes and α-bromocarbonyl compounds to form quaternary carbons bearing an alkynyl group. acs.org Furthermore, methods for the deoxyalkynylation of activated tertiary alcohols have been developed using photoredox catalysis, which could represent a more complex, alternative route. nju.edu.cn However, for the direct conversion of 4-phenylcyclohexanone, the nucleophilic addition of a propynyl Grignard or organolithium reagent remains the most efficient and direct strategy. libretexts.org

Table 3: Methods for 1-Propynyl Group Incorporation

| Method | Reagent | Substrate | Description |

|---|---|---|---|

| Grignard Addition | 1-Propynylmagnesium bromide | 4-Phenylcyclohexanone | Nucleophilic addition of the Grignard reagent to the ketone carbonyl, followed by protonation to form the tertiary alcohol. pressbooks.publibretexts.org |

| Organolithium Addition | 1-Propynyllithium | 4-Phenylcyclohexanone | Similar to the Grignard reaction, involving a highly reactive organolithium species. |

| Sonogashira-type Coupling | Terminal alkyne, Copper catalyst | α-haloketone derivative | A cross-coupling approach that forms the C(sp3)-C(sp) bond, typically requiring prior modification of the ketone. acs.org |

Alkynylation Reactions

The most direct method for synthesizing this compound is through the alkynylation of 4-phenylcyclohexanone. This reaction involves the nucleophilic attack of a propynyl anion on the electrophilic carbonyl carbon of the cyclohexanone ring. The general mechanism is a cornerstone of organic synthesis for forming tertiary alcohols. google.com

The propynyl nucleophile is typically generated in situ by deprotonating 1-propyne with a strong base. Common reagents for this purpose include organolithium compounds, such as n-butyllithium (n-BuLi), or Grignard reagents like ethylmagnesium bromide. The resulting propynyl lithium or propynylmagnesium bromide then acts as the potent nucleophile.

A typical reaction protocol involves dissolving 4-phenylcyclohexanone in an anhydrous aprotic solvent, most commonly tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organometallic reagents. The solution is cooled, often to temperatures as low as -78°C, before the alkynylating agent is added dropwise. The low temperature is crucial for controlling the reaction's exothermicity and minimizing side reactions, such as enolization of the ketone. google.com After the addition is complete, the reaction is gradually warmed to room temperature and then quenched with an aqueous solution, typically ammonium (B1175870) chloride, to protonate the resulting alkoxide and yield the final tertiary alcohol product.

Alternatively, catalytic amounts of a base like potassium tert-butoxide can be employed under specific conditions to facilitate the addition of the terminal alkyne to the ketone. google.com This approach can sometimes offer milder reaction conditions compared to stoichiometric use of highly reactive organometallic bases.

Stereoselective Triple Bond Formation

The term "stereoselective triple bond formation" in the context of this molecule is more accurately described as the stereoselective synthesis of the chiral center at the C1 position of the cyclohexanol ring. The addition of the linear propynyl group to the planar carbonyl of 4-phenylcyclohexanone creates a new stereocenter. The orientation of the newly formed hydroxyl group and the propynyl group relative to the existing phenyl group at the C4 position can result in the formation of two diastereomers (cis and trans).

Achieving stereoselectivity in this transformation is a significant challenge. The approach of the nucleophile can be directed by several factors, including the steric hindrance posed by the axial hydrogens of the cyclohexane ring and the potential for chelation control if appropriate reagents are used.

Advanced asymmetric synthesis techniques can be employed to favor the formation of one diastereomer over the other. These methods often rely on the use of chiral auxiliaries or catalysts. google.com For instance, a chiral non-racemic N-sulfinyl iminium salt equivalent, a concept applied in the synthesis of related piperidine (B6355638) structures, could be adapted. researchgate.net This would involve converting the ketone into a chiral imine derivative, performing the nucleophilic addition, and then hydrolyzing the imine to reveal the chiral alcohol. The chiral auxiliary directs the approach of the propynyl nucleophile to one face of the molecule, leading to a high diastereomeric excess.

Another strategy involves using a chiral catalyst in conjunction with the alkynylating agent. Chiral ligands complexed to a metal center can create a chiral environment around the ketone, forcing the nucleophilic attack to occur from a specific direction. While specific examples for 4-phenylcyclohexanone are not prevalent in the literature, the principles of asymmetric reduction and alkynylation of prochiral ketones are well-established and could be applied here. google.com

Integrated Multi-Step Synthesis Pathways

The synthesis of this compound is typically embedded within a broader synthetic sequence, especially when starting from basic chemical feedstocks. These pathways are designed for efficiency and to allow for structural modifications.

Convergent and Divergent Synthesis Strategies

The concepts of convergent and divergent synthesis offer strategic frameworks for planning the construction of complex molecules. sathyabama.ac.in

A convergent synthesis is generally the most logical approach for this compound. This strategy involves preparing the key fragments of the molecule independently before combining them in a final step. sathyabama.ac.in In this case, the two primary fragments are:

The 4-phenylcyclohexanone core.

The 1-propynyl nucleophile.

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of structurally related final products. rsc.org While the goal here is a single compound, a divergent approach could be envisioned starting from 4-phenylcyclohexanone. This common precursor could be reacted with a wide range of different alkynyl or alkyl nucleophiles to generate a library of tertiary cyclohexanol derivatives for structure-activity relationship studies, with this compound being just one member of this series.

Total Synthesis Approaches

A total synthesis aims to construct the target molecule from simple, commercially available starting materials. The key to the total synthesis of this compound is the efficient preparation of the 4-phenylcyclohexanone intermediate. A plausible multi-step route can be designed based on established organic reactions. msu.edu

One such pathway could start from biphenyl, following a logic similar to the synthesis of related compounds. google.com

Step 1: Friedel-Crafts Acylation: Biphenyl undergoes a Friedel-Crafts acylation reaction with an appropriate acylating agent, such as adipic acid chloride monoester, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would attach a six-carbon chain to one of the phenyl rings.

Step 2: Intramolecular Cyclization: The resulting keto-ester can then be induced to cyclize, forming the six-membered cyclohexanone ring fused to the phenyl group.

Step 3: Reduction/Rearrangement: Subsequent chemical modifications, potentially involving reduction and rearrangement steps, would be necessary to arrive at the 4-phenylcyclohexanone structure.

An alternative and more common retrosynthetic analysis would disconnect 4-phenylcyclohexanone into cyclohexanone and a phenyl group. This leads to a synthesis starting from cyclohexanone:

Step 1: Formation of an Enamine or Enolate: Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine) to form a nucleophilic enamine, or it is deprotonated to form an enolate.

Step 2: Phenylation: The nucleophilic intermediate is then reacted with a suitable electrophilic phenyl source. However, direct phenylation can be challenging. A more robust method involves the Robinson annulation or a Michael addition followed by an aldol condensation sequence, though this is more complex. A more direct route involves the palladium-catalyzed α-arylation of ketones.

Step 3: Final Alkynylation: Once 4-phenylcyclohexanone is obtained, the final step is the alkynylation reaction as described in section 2.3.1 to yield the target molecule.

Optimization of Reaction Conditions and Yield

Optimizing the alkynylation reaction is critical for maximizing the yield and purity of this compound while minimizing waste and side products. Key parameters that require careful tuning include the choice of catalyst, solvent, temperature, and reaction time. nih.govresearchgate.net

The table below outlines critical parameters and their influence on the alkynylation of 4-phenylcyclohexanone.

| Parameter | Options/Variables | Effect on Reaction and Rationale |

| Base/Reagent | n-Butyllithium, sec-Butyllithium, Propynylmagnesium bromide, Potassium tert-butoxide (catalytic) | Stronger bases like n-BuLi ensure complete and rapid deprotonation of 1-propyne but can also promote side reactions if not handled at low temperatures. Grignard reagents are effective and often easier to handle. Catalytic base systems are milder but may require longer reaction times or higher temperatures. google.com |

| Solvent | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | Aprotic ethereal solvents are essential as they solvate the metal cation of the organometallic reagent, enhancing its nucleophilicity without reacting with it. THF is often the preferred solvent due to its good solvating power and appropriate boiling point. |

| Temperature | -78°C, 0°C, Room Temperature | Low temperatures (-78°C to 0°C) are crucial for controlling the reaction rate and preventing side reactions like the aldol condensation of the ketone enolate with another ketone molecule. google.com Higher temperatures can lead to reduced yields and a more complex product mixture. |

| Reaction Time | 1 hour to 24 hours | The optimal time depends on the reactivity of the specific reagents and the temperature. The reaction progress is typically monitored by Thin Layer Chromatography (TLC) to determine when the starting ketone has been fully consumed. |

| Quenching Agent | Saturated aq. NH₄Cl, Water, Dilute acid | A mild proton source like saturated aqueous ammonium chloride is preferred for the workup. It effectively protonates the product alkoxide without promoting potential acid-catalyzed side reactions like dehydration of the tertiary alcohol. |

Systematic screening of these conditions, as demonstrated in studies on related catalytic processes, is the standard method for identifying the optimal protocol for large-scale synthesis, ensuring high efficiency and product purity. nih.govresearchgate.net

Reaction Chemistry of 4 Phenyl 1 1 Propynyl Cyclohexanol

Reactivity of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in 4-Phenyl-1-(1-propynyl)cyclohexanol is a key site for a variety of chemical transformations, including dehydration, derivatization, and oxidation.

Dehydration Mechanisms and Pathways to Unsaturated Systems

The acid-catalyzed dehydration of tertiary alcohols is a well-established method for the formation of alkenes. unizin.orgchemistrysteps.comyoutube.com In the case of this compound, this reaction typically proceeds through an E1 mechanism. The process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a stable tertiary carbocation. A base then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. unizin.org

Due to the structure of the cyclohexyl ring, dehydration of this compound can result in a mixture of isomeric alkenes. The major product is generally the most stable alkene, following Zaitsev's rule, which favors the formation of the more substituted double bond. unizin.org However, the specific reaction conditions, such as the acid catalyst and temperature, can influence the product distribution. It is noteworthy that rearrangements are possible if a more stable carbocation can be formed through a hydride or alkyl shift, although this is less common with tertiary carbocations. chemistrysteps.com

Derivatization via Esterification and Etherification

The tertiary hydroxyl group of this compound can be derivatized through esterification and etherification reactions.

Esterification: The formation of esters from tertiary alcohols can be challenging due to steric hindrance. However, the reaction can be achieved with acyl chlorides or acid anhydrides, often in the presence of a nucleophilic catalyst. A one-pot method has been developed for the synthesis of 3-substituted-4H- thieme-connect.comlibretexts.orgchemistrysteps.comtriazolo[5,1-c] thieme-connect.comrsc.orgoxazin-6(7H)-ones starting from propargyl alcohols, which involves an initial esterification step. bohrium.com

Etherification: The etherification of propargylic alcohols, including tertiary ones, can be catalyzed by various transition metals. Cationic ruthenium allenylidene complexes have been shown to catalyze the etherification of secondary and tertiary propargylylic alcohols with primary and secondary alcohols. umsl.edu Iron(III) chloride has also been employed as a catalyst for the substitution reaction of propargylic alcohols with various nucleophiles, including alcohols, to form ethers. organic-chemistry.org Furthermore, copper-catalyzed propargylic etherification of propargylic alcohols has been reported. researchgate.net Metal-free conditions have also been developed for the arylation of tertiary alcohols to form tertiary alkyl aryl ethers. organic-chemistry.org

Oxidation Pathways and Products

The oxidation of tertiary alcohols is generally difficult under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. savemyexams.comunizin.org Consequently, direct oxidation to a ketone is not possible without cleavage of a carbon-carbon bond. nih.gov

However, the oxidation of propargylic alcohols can lead to α,β-unsaturated alkynals or alkynones. organic-chemistry.org A practical and environmentally friendly method for the aerobic oxidation of propargylic alcohols utilizes a catalytic system of Fe(NO3)3·9H2O, TEMPO, and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org Another efficient method for the mild and selective oxidation of propargylic alcohols to the corresponding aldehydes and ketones uses TEMPO and calcium hypochlorite. rsc.org

In some cases, oxidative rearrangement of tertiary propargylic alcohols can occur. For instance, treatment with m-CPBA can lead to the formation of tetrasubstituted alkenes with a carboxylic acid substituent, proposed to proceed through an oxirene (B85696) intermediate. thieme-connect.comthieme-connect.com

Transformations Involving the 1-Propynyl Moiety

The internal alkyne functionality of this compound is a site for various addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrohalogenation, Hydration)

The triple bond of the 1-propynyl group can undergo addition reactions with various reagents.

Hydrohalogenation: The addition of hydrogen halides (HX) to internal alkynes proceeds through an electrophilic addition mechanism. The reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon, forming a vinyl carbocation intermediate. chemistrysteps.com

Hydration: The hydration of internal alkynes, like the one in this compound, typically requires a strong acid and a mercury(II) salt catalyst (HgSO₄) to form an enol intermediate, which then tautomerizes to a more stable ketone. libretexts.orglumenlearning.com For unsymmetrical internal alkynes, the hydration is not regioselective and can produce a mixture of two isomeric ketones. libretexts.orglumenlearning.comresearchgate.netacs.org However, for alkyl(aryl)alkynes, regioselective hydration can occur to yield the corresponding aryl ketones. researchgate.net Anti-Markovnikov hydration of propargylic alcohols to form aldehydes has also been achieved using ruthenium(II) catalysis in aqueous micellar solutions. uniovi.es

The hydroboration-oxidation of internal alkynes provides an alternative route to ketones. libretexts.org This two-step process involves the addition of a borane (B79455) reagent across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. For unsymmetrical internal alkynes, this method can also lead to a mixture of ketone products. libretexts.org

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloaddition)

The 1-propynyl group can participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. This reaction involves the [3+2] cycloaddition of an azide (B81097) with an alkyne to form a 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.orgnih.govwikipedia.orgnih.gov

While the thermal Huisgen cycloaddition with internal alkynes can lead to a mixture of regioisomers, catalyzed versions of the reaction offer greater control. wikipedia.org Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are particularly effective for internal alkynes, leading to the formation of 1,4,5-trisubstituted-1,2,3-triazoles. nih.govorganic-chemistry.org These reactions can be highly regioselective, especially with propargyl alcohols, affording single regioisomeric products. nih.gov The proposed mechanism for RuAAC involves the formation of a ruthenacycle intermediate. wikipedia.org

Furthermore, propargyl alcohols can be used as starting materials in one-pot syntheses to generate 1-monosubstituted 1,2,3-triazoles. thieme-connect.comresearchgate.netthieme-connect.com Iron-catalyzed regioselective addition of triazoles to tertiary propargyl alcohols has also been developed for the synthesis of allene-triazoles. rsc.org

Cross-Coupling Reactions

The presence of the terminal alkyne in this compound makes it a prime candidate for cross-coupling reactions, a powerful class of reactions in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. A notable example is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

In a relevant study, the Sonogashira coupling of 6-halopurines with terminal alkynes, including a structurally related compound, 2-propynylphenol, was investigated. While the direct coupling of 2-propynylphenol did not lead to cyclization, it successfully produced the alkyne coupling product. researchgate.net This suggests that this compound could similarly undergo Sonogashira coupling with various aryl or vinyl halides to generate more complex molecular architectures. The efficiency of such couplings can be influenced by the nature of the acetylene (B1199291) source, with compounds like 1-ethynyl-cyclohexanol showing superior results in 'one-pot' reactions. researchgate.net

Furthermore, copper(I)-catalyzed coupling reactions are also pertinent. For instance, the coupling of (9-benzyl-9H-purin-6-yl)magnesium chloride with allyl halides is catalyzed by Cu(I). researchgate.net This indicates the potential for copper-catalyzed cross-coupling reactions involving the alkynyl group of this compound.

Hydrogenation and Reduction Pathways

The triple bond and the phenyl ring in this compound are both susceptible to hydrogenation, while the hydroxyl group can influence reduction reactions. The selective reduction of these functional groups is a key aspect of its chemistry.

Hydrogenation of the Alkyne:

The triple bond can be selectively hydrogenated to either a double bond (alkene) or a single bond (alkane). Catalytic hydrogenation using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would favor the formation of the corresponding (Z)-alkene. Conversely, using a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure would lead to the complete saturation of the triple bond, yielding 4-Phenyl-1-propylcyclohexanol.

Hydrogenation of the Phenyl Ring:

The hydrogenation of the phenyl ring requires more forcing conditions, typically involving high pressure and temperature, and a robust catalyst like rhodium on alumina (B75360) (Rh/Al₂O₃) or ruthenium on carbon (Ru/C). This reaction would convert the phenyl group into a cyclohexyl group, leading to 4-Cyclohexyl-1-(1-propynyl)cyclohexanol or, if the alkyne is also hydrogenated, 4-Cyclohexyl-1-propylcyclohexanol. The stereochemistry of the resulting disubstituted cyclohexane (B81311) would be a mixture of cis and trans isomers, with the ratio often depending on the catalyst and reaction conditions.

Reduction of the Hydroxyl Group:

While direct reduction of the tertiary alcohol is challenging, it can be achieved under certain conditions. More commonly, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). Alternatively, dehydration of the alcohol to form an alkene, followed by hydrogenation, can effectively remove the hydroxyl functionality.

A study on the hydrodeoxygenation (HDO) of lignin-derived phenols demonstrates that propyl-substituted phenols can undergo hydrogenation and deoxygenation. mdpi.com This suggests that under HDO conditions, this compound could potentially be converted to propylcyclohexane (B167486) or phenylpropane, depending on the selectivity of the catalyst.

Reactions of the Phenyl Substituent

The phenyl group of this compound can undergo various reactions typical of aromatic compounds.

Electrophilic Aromatic Substitution

The cyclohexylalkanol substituent on the phenyl ring is an ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com This is due to the electron-donating nature of the alkyl group, which activates the aromatic ring towards electrophilic attack. masterorganicchemistry.com Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, primarily at the ortho and para positions.

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen atom on the aromatic ring. pdx.edu

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid, introduce an alkyl or acyl group, respectively, onto the phenyl ring. pearson.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Modifications of the Phenyl Ring

Beyond electrophilic substitution, the phenyl ring can be modified in other ways. For instance, birch reduction, using a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, could reduce the phenyl ring to a 1,4-cyclohexadiene (B1204751) derivative. Further modifications could involve the introduction of other functional groups through multi-step synthetic sequences. A 2024 study highlighted the modification of a phenyl ring in a different compound series to create novel antimitotic agents, underscoring the importance of phenyl ring modifications in medicinal chemistry. nih.gov

Rearrangement Reactions

The structure of this compound, particularly the tertiary alcohol adjacent to a quaternary carbon, makes it susceptible to various rearrangement reactions, often under acidic conditions.

One potential rearrangement is a Wagner-Meerwein rearrangement . scribd.comslideshare.net Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation on the cyclohexyl ring. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, leading to rearranged products upon reaction with a nucleophile.

Another possibility is the Meyer-Schuster rearrangement , which is characteristic of α,β-acetylenic alcohols. google.com Under acidic conditions, this rearrangement would lead to the formation of an α,β-unsaturated ketone. In the case of this compound, this would likely involve the formation of a conjugated enone system.

Furthermore, under basic conditions, the Sonogashira coupling product of a related compound, 2-propynylphenol, was observed to unexpectedly rearrange to an allene (B1206475) derivative. researchgate.net This suggests that this compound or its derivatives could potentially undergo similar base-catalyzed rearrangements.

Catalytic Processes in Transformations of this compound

Catalysis plays a crucial role in the transformations of this compound, enabling reactions that would otherwise be difficult or impossible.

Metal-Catalyzed Reactions:

Palladium and Copper: As mentioned in the context of cross-coupling reactions, palladium and copper catalysts are essential for Sonogashira couplings. researchgate.net

Ruthenium: Ruthenium complexes are effective catalysts for the hydrogenation of ketones to alcohols. google.com For example, ruthenium-aminophosphine complexes have been shown to be highly effective for the hydrogenation of 4-tert-butylcyclohexanone. google.com Similar catalysts could be employed for the stereoselective reduction of a ketone precursor to this compound.

Copper(I): Copper(I) salts can catalyze the direct addition of terminal alkynes to imines, a reaction that forms propargyl amines. nih.gov This highlights the utility of copper catalysis in activating the alkyne functionality for nucleophilic additions.

Iron: Iron complexes have been studied for the oxidation of cyclohexane under mild conditions, demonstrating the potential for iron-catalyzed oxidation reactions on the cyclohexyl moiety of the molecule. researchgate.net

Base Catalysis:

The formation of tertiary alkynols, such as this compound, from the reaction of a terminal alkyne with a ketone (cyclohexanone in this case) can be catalyzed by a base. google.com Potassium tert-butoxide in a non-hydroxylic solvent like dimethyl sulfoxide (B87167) has been shown to be an effective catalyst for this type of alkynylation reaction. google.com

Biocatalysis:

Enzymes, as biocatalysts, offer a green and highly selective alternative for chemical transformations. Alcohol dehydrogenases, for instance, can be used for the asymmetric synthesis of chiral alcohols. uniovi.es This could be applied to the synthesis of enantiomerically pure forms of this compound or its derivatives.

Stereochemistry and Conformational Analysis of 4 Phenyl 1 1 Propynyl Cyclohexanol

Chirality and Stereoisomerism in Substituted Cyclohexanols

Substituted cyclohexanols serve as a foundational model for understanding stereoisomerism in cyclic systems. The spatial arrangement of substituents on the cyclohexane (B81311) ring gives rise to various isomers. Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms libretexts.org.

In the case of 4-Phenyl-1-(1-propynyl)cyclohexanol, the key to its stereochemistry lies in its chiral centers. A chiral center is typically a carbon atom bonded to four different groups, resulting in non-superimposable mirror images known as enantiomers pearson.com. The C1 carbon of this compound, which is bonded to a hydroxyl group, a 1-propynyl group, and two different pathways around the cyclohexane ring, is a stereocenter. The C4 carbon, bearing the phenyl group, is also a stereocenter. The presence of these two stereocenters means that the molecule can exist as multiple stereoisomers, including enantiomers and diastereomers. Diastereomers are stereoisomers that are not mirror images of each other libretexts.org.

The substitution pattern on the cyclohexane ring dictates the number and type of possible stereoisomers. For a 1,4-disubstituted cyclohexane, such as the parent structure of 4-phenylcyclohexanol (B47007), cis and trans isomers are possible. These isomers are diastereomers of each other. The introduction of the 1-propynyl group at the C1 position, which also bears the hydroxyl group, further complicates the stereochemical landscape, leading to a set of four possible stereoisomers (two pairs of enantiomers).

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound requires precise control over the reaction pathways, a field known as stereoselective synthesis. This is crucial as different stereoisomers can exhibit distinct biological activities and physical properties. The primary route to this molecule involves the addition of a propynyl (B12738560) nucleophile to 4-phenylcyclohexanone (B41837).

Asymmetric synthesis aims to produce a single enantiomer or diastereomer from a prochiral starting material. For tertiary propargylic alcohols like this compound, a common strategy is the enantioselective alkynylation of the corresponding ketone, 4-phenylcyclohexanone. This involves the addition of a propynyl organometallic reagent in the presence of a chiral catalyst or ligand.

Various methods have been developed for the asymmetric alkynylation of carbonyl compounds. These reactions create a new carbon-carbon bond and a stereogenic center in a single step organic-chemistry.org. The choice of reagents and reaction conditions can favor the formation of one stereoisomer over others, leading to a high diastereomeric or enantiomeric excess.

The success of asymmetric synthesis hinges on the use of chiral reagents, catalysts, or auxiliaries that can influence the stereochemical outcome of a reaction. In the synthesis of chiral tertiary propargylic alcohols, several catalytic systems have proven effective.

For instance, the use of zinc triflate (Zn(OTf)₂) in combination with chiral ligands like N-methylephedrine has been shown to facilitate the enantioselective addition of terminal alkynes to aldehydes and ketones, yielding propargylic alcohols with high enantiomeric excess organic-chemistry.orgorganic-chemistry.org. Other effective systems involve chiral N-heterocyclic carbenes (NHCs) as organocatalysts, which can promote the enantioselective addition of ynones to aldehydes nih.gov. The catalyst forms a chiral complex with one of the reactants, creating a chiral environment that directs the approach of the other reactant, leading to the preferential formation of one enantiomer.

Below is a table summarizing some catalytic systems used in the enantioselective synthesis of propargylic alcohols, which are analogous to the synthesis of this compound.

| Catalyst/Ligand System | Reactants | Product Type | Typical Enantiomeric Excess (ee) |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Terminal Alkyne + Aldehyde | Secondary Propargylic Alcohol | Up to 99% |

| In(III) / BINOL | Terminal Alkyne + Aldehyde | Secondary Propargylic Alcohol | High |

| Chiral N-Heterocyclic Carbene (NHC) | Ynone + Aldehyde | Tertiary Propargylic Alcohol | High |

| Chiral Lithium Binaphtholate | Lithium Acetylide + Carbonyl | Secondary/Tertiary Propargylic Alcohol | Good to High |

This table represents general findings for the synthesis of propargylic alcohols and is indicative of the strategies applicable to the synthesis of this compound.

Conformational Preferences of the Cyclohexane Ring

The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of a substituted cyclohexane is largely determined by the positions of its substituents, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) gmu.edu.

The cyclohexane ring is conformationally mobile, undergoing a "ring flip" process where it interconverts between two chair conformations. During this process, axial substituents become equatorial, and equatorial substituents become axial gmu.edu. The chair conformation is significantly more stable than other conformations like the boat or twist-boat due to minimized steric and torsional strain. The energy barrier for the chair-chair interconversion is low enough for it to occur rapidly at room temperature.

The conformational equilibrium of this compound is dictated by the steric demands of the phenyl, 1-propynyl, and hydroxyl groups. Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other axial groups, known as 1,3-diaxial interactions chemistrysteps.com.

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers wikipedia.orgpearson.com. A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk masterorganicchemistry.com.

For this compound, the bulky phenyl group at C4 has a strong preference for the equatorial position. The A-value for a phenyl group is approximately 2.87 kcal/mol researchgate.net. At the C1 position, both the hydroxyl and the 1-propynyl groups also have conformational preferences. The A-value for a hydroxyl group is around 0.87 kcal/mol masterorganicchemistry.com. While the A-value for a 1-propynyl group is not as commonly cited as that for a phenyl or methyl group, alkynyl groups are generally considered to be sterically demanding.

Given the large A-value of the phenyl group, the cyclohexane ring will predominantly adopt a chair conformation where the phenyl group is in an equatorial position. This then influences the preferred orientation of the substituents at C1. In the most stable conformer, the largest group at C1, likely the 1-propynyl group, would also preferentially occupy an equatorial position to minimize steric strain.

The table below lists the A-values for relevant substituents, illustrating their steric influence on the cyclohexane conformation.

| Substituent | A-value (kcal/mol) |

| -OH (Hydroxyl) | 0.87 |

| -CH₃ (Methyl) | 1.70 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C₆H₅ (Phenyl) | 2.87 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

Data sourced from various conformational analysis studies masterorganicchemistry.comresearchgate.net.

Intramolecular Interactions (e.g., Hydrogen Bonding)

In the molecule this compound, the potential for intramolecular hydrogen bonding exists between the hydroxyl (-OH) group and the π-electron system of the propynyl group. This type of interaction, often referred to as an O-H···π bond, is a significant non-covalent force that can influence the conformational preference of the molecule.

The formation of an intramolecular hydrogen bond is contingent on the spatial proximity of the hydrogen bond donor (the hydroxyl hydrogen) and the acceptor (the π-electrons of the carbon-carbon triple bond). For this interaction to occur, the molecule must adopt a conformation where the hydroxyl group is oriented towards the propynyl substituent.

In the chair conformation of the cyclohexanol (B46403) ring, if the 1-(1-propynyl) group is in an axial position, the hydroxyl group would also be axial. This arrangement could potentially bring the hydroxyl group and the propynyl group into a favorable orientation for intramolecular hydrogen bonding. Conversely, when the 1-(1-propynyl) group is in the equatorial position, the hydroxyl group would also be equatorial, which may also allow for some degree of interaction, although the geometric constraints might be different.

The strength of such an O-H···π interaction is generally weaker than conventional hydrogen bonds (e.g., O-H···O or O-H···N). However, it can be a determining factor in stabilizing a particular conformer. The presence and strength of this intramolecular hydrogen bond can be experimentally detected using techniques such as infrared (IR) spectroscopy, where it would manifest as a shift in the vibrational frequency of the O-H bond.

It is also important to consider the potential for intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the hydroxyl group or the propynyl group of a neighboring molecule, particularly in the solid state or in concentrated solutions. The balance between intra- and intermolecular hydrogen bonding can be influenced by factors such as solvent polarity and temperature.

Experimental Determination of Stereochemistry and Conformation

The definitive determination of the stereochemistry and conformational preferences of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the three-dimensional structure of molecules in solution.

¹H NMR: The chemical shifts and coupling constants of the cyclohexane ring protons are highly sensitive to their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) compared to their equatorial counterparts. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons can provide information about the dihedral angles between them, which in turn helps to establish the chair conformation and the relative orientation of the substituents. The observation of through-space interactions, such as the Nuclear Overhauser Effect (NOE), between the hydroxyl proton and protons of the propynyl or phenyl groups can provide direct evidence for their spatial proximity and help to deduce the preferred conformation.

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also indicative of the conformational equilibrium. The γ-gauche effect, for example, predicts that a carbon atom will be shielded (shift to a lower ppm value) when it is in a gauche relationship with another carbon or a bulky substituent. This can be used to infer the axial or equatorial orientation of the phenyl and propynyl groups.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most unambiguous determination of the molecular structure in the solid state. This technique can precisely determine the bond lengths, bond angles, and torsion angles within the molecule, revealing the exact conformation of the cyclohexane ring and the relative stereochemistry of the substituents. The crystal structure would also provide definitive evidence of any intramolecular hydrogen bonding by showing a short distance between the hydroxyl hydrogen and the propynyl π-system.

Infrared (IR) Spectroscopy:

As mentioned previously, IR spectroscopy is a key method for investigating hydrogen bonding. In a dilute solution of this compound in a non-polar solvent, the presence of a sharp absorption band at a lower frequency than that of a "free" O-H group would be strong evidence for the existence of an intramolecular O-H···π hydrogen bond. The magnitude of the frequency shift can provide a qualitative measure of the strength of this interaction.

The following table summarizes the key experimental techniques and the information they can provide for the stereochemical and conformational analysis of this compound.

| Technique | Information Obtained |

| ¹H NMR Spectroscopy | - Axial/Equatorial orientation of protons- Dihedral angles from coupling constants- Spatial proximity of atoms through NOE |

| ¹³C NMR Spectroscopy | - Conformational equilibrium from chemical shifts (γ-gauche effect) |

| X-ray Crystallography | - Precise 3D molecular structure in the solid state- Bond lengths, bond angles, and torsion angles- Confirmation of intramolecular interactions |

| Infrared (IR) Spectroscopy | - Detection and characterization of intramolecular hydrogen bonding |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.2-7.5 ppm). The cyclohexyl protons would resonate in the aliphatic region (δ 1.5-2.5 ppm), with their exact shifts and multiplicities depending on their axial or equatorial positions and proximity to the substituents. The methyl protons of the propynyl (B12738560) group would yield a sharp singlet around δ 1.8 ppm, and the hydroxyl proton would present a broad singlet whose chemical shift is concentration and solvent-dependent.

The ¹³C NMR spectrum , typically recorded with proton decoupling to yield a singlet for each unique carbon, provides a direct count of the non-equivalent carbon atoms. Key signals would include those for the quaternary carbons of the alkyne (δ ~80-90 ppm), the carbinol carbon (C-1, bearing the hydroxyl group, δ ~70 ppm), and the carbons of the phenyl ring (δ ~125-148 ppm). The methyl carbon of the propynyl group would appear far upfield (δ ~4 ppm). mpg.de The chemical shifts provide clear evidence for the presence of the key functional groups.

Predicted ¹H and ¹³C NMR Data for 4-Phenyl-1-(1-propynyl)cyclohexanol Disclaimer: The following data are predicted values based on known shifts for analogous compounds, including 1-(propynyl)cyclohexanol and 4-phenylcyclohexanol (B47007), and standard substituent effects. Actual experimental values may vary.

| Position/Group | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Phenyl-C1' | ~147 | - | - |

| Phenyl-C2'/6' | ~128 | ~7.3 | d |

| Phenyl-C3'/5' | ~127 | ~7.2 | t |

| Phenyl-C4' | ~126 | ~7.1 | t |

| Cyclohexyl-C1 | ~69 | - | - |

| Cyclohexyl-C2/6 | ~40 | 1.6-2.0 | m |

| Cyclohexyl-C3/5 | ~29 | 1.5-1.9 | m |

| Cyclohexyl-C4 | ~44 | 2.5-2.7 | m |

| Propynyl-C≡C | ~84 | - | - |

| Propynyl-C≡C | ~80 | - | - |

| Propynyl-CH₃ | ~4 | ~1.8 | s |

| OH | - | variable | br s |

While 1D NMR suggests the presence of fragments, 2D NMR experiments are essential to piece them together. oup.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. mpg.de It would be used to trace the connectivity within the cyclohexyl ring, confirming the coupling between adjacent protons (e.g., H-2 with H-3, H-3 with H-4). It would also confirm the absence of coupling for the isolated methyl singlet of the propynyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). mpg.denist.gov It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to the aromatic carbon signals and the complex cyclohexyl proton resonances to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically two- or three-bond) ¹H-¹³C correlations and is crucial for connecting the molecular fragments. mpg.denist.gov Key correlations would include:

The methyl protons of the propynyl group to both acetylenic carbons.

The cyclohexyl protons at C-2 and C-6 to the carbinol carbon (C-1) and the acetylenic carbon attached to it.

The cyclohexyl proton at C-4 to the ipso-, ortho-, and meta-carbons of the phenyl ring, definitively linking the phenyl group to the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is invaluable for determining stereochemistry. In this compound, NOESY could reveal spatial relationships between the propynyl group and the axial/equatorial protons on the cyclohexane (B81311) ring, helping to establish its preferred orientation. It could also show correlations between the C-4 proton and the ortho-protons of the phenyl ring.

Low-Temperature NMR: Cyclohexane rings are not static; they undergo rapid chair-chair interconversion at room temperature. For a 4-substituted cyclohexanol (B46403), this involves the substituent (the phenyl group in this case) flipping between axial and equatorial positions. By cooling the sample to a sufficiently low temperature (e.g., -90 °C), this conformational exchange can be slowed on the NMR timescale. nih.gov This would allow for the observation of separate signals for each distinct conformer, enabling the determination of their relative populations and the free energy difference (ΔG°) between them. nih.gov This provides critical insight into the steric and electronic preferences of the substituents.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals of different species in a mixture based on their diffusion coefficients, which are related to molecular size and shape. youtube.com In a DOSY experiment, all proton signals belonging to this compound will align at the same diffusion coefficient, creating a "virtual chromatogram" that can separate the signals of the target compound from those of smaller impurities (e.g., residual solvents) or larger aggregates. youtube.com

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

The first step in a mass spectrometry experiment is to ionize the molecule. The choice of ionization method is critical.

Electron Ionization (EI): While a standard technique, EI is a "hard" ionization method that often leads to extensive fragmentation. Tertiary alcohols like this compound are particularly susceptible to rapid dehydration (loss of H₂O) under EI conditions, which can make the molecular ion peak (M⁺˙) very weak or entirely absent.

Soft Ionization (CI, ESI, FD): To observe the molecular ion reliably, "soft" ionization techniques are preferred.

Chemical Ionization (CI): This method uses a reagent gas to produce protonated molecules, [M+H]⁺, which are more stable and less prone to fragmentation than the radical cations from EI.

Electrospray Ionization (ESI): Often used with liquid chromatography, ESI is a very gentle method that transfers pre-existing ions from solution to the gas phase or creates adducts like [M+H]⁺ or [M+Na]⁺. This is an excellent choice for confirming the molecular weight. arkat-usa.org

Field Desorption (FD): This is another soft technique that can produce strong molecular ion signals with minimal fragmentation.

The fragmentation of the molecular ion provides a fingerprint that can be used to deduce the structure. Based on the structure of this compound and known fragmentation of related compounds, several key fragmentation pathways can be predicted, particularly under EI.

Dehydration: The most common fragmentation for alcohols is the loss of a water molecule, which would produce a prominent peak at [M-18] .

α-Cleavage: Cleavage of bonds adjacent to the oxygen atom is common. This could involve the loss of the propynyl group to give a fragment at [M-39] or, more significantly, the loss of a methyl radical from the propynyl group, leading to a stabilized ion at [M-15] .

Ring Cleavage: The cyclohexyl ring can undergo various cleavages. A characteristic fragmentation of 1-substituted cyclohexanols is the cleavage of the C1-C2 and C4-C5 bonds, which, after rearrangement, can lead to specific fragment ions.

Phenyl Group Fragmentation: The presence of the phenyl group leads to characteristic aromatic fragments, such as a peak at m/z 91 (tropylium ion) or m/z 77 (phenyl cation). The fragment corresponding to the phenylcyclohexyl cation is also expected.

A study on the mass spectra of related acetylenic alcohols, such as 1-(1-propynyl)cyclohexanol, confirms that a key fragmentation pathway involves the transfer of a hydrogen atom to the expelled radical, providing further diagnostic information. acs.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 214 | [M]⁺˙ | Molecular Ion |

| 199 | [M - CH₃]⁺ | Loss of methyl radical from propynyl group |

| 196 | [M - H₂O]⁺˙ | Dehydration (loss of water) |

| 175 | [M - C₃H₃]⁺ | Loss of propynyl radical |

| 104 | [C₈H₈]⁺˙ | Styrene radical cation (from retro-Diels-Alder of [M-H₂O-C₃H₄]) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components in a sample and then provides structural information and mass data for each component. jmchemsci.comjmchemsci.com In the analysis of this compound, GC separates the compound from any starting materials, byproducts, or solvents remaining from its synthesis. The time it takes for the compound to travel through the GC column, known as the retention time, is a characteristic property under specific analytical conditions.

Once isolated by the GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule in a reproducible manner. The resulting mass spectrum displays these fragments as a plot of mass-to-charge ratio (m/z) versus their relative abundance. The molecular ion peak (M+), if present, confirms the molecular weight of the compound. The fragmentation pattern serves as a "molecular fingerprint," allowing for confirmation of the structure and identification of any co-eluting impurities. nih.govresearchgate.net For instance, the analysis of related cyclohexanol compounds shows characteristic fragments that can be used for identification purposes. nist.gov

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value | Significance |

| Retention Time | Varies | Characteristic for the compound under specific GC conditions. |

| Molecular Ion (M+) | Expected | Confirms the molecular weight of the compound. |

| Key Fragment 1 | Expected | Corresponds to the loss of a specific functional group (e.g., -OH). |

| Key Fragment 2 | Expected | Corresponds to the loss of the propynyl group. |

| Key Fragment 3 | Expected | Represents the phenylcyclohexyl cation or related fragments. |

Note: This table is illustrative, as specific experimental data for this compound is not publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that shows which functional groups are present.

In the IR spectrum of this compound, several characteristic absorption bands are expected:

O-H Stretch: A strong, broad absorption band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. libretexts.org

C≡C Stretch: A weak to medium, sharp absorption band around 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond in the propynyl group. libretexts.org

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) are indicative of the C-H bonds on the phenyl ring.

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the C-H bonds of the cyclohexane ring.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond vibrations within the phenyl ring.

C-O Stretch: An absorption in the 1050-1250 cm⁻¹ range corresponds to the carbon-oxygen single bond of the tertiary alcohol.

The NIST WebBook provides reference spectra for the related compound 4-phenylcyclohexanol, which shows the characteristic O-H and C-H stretches, providing a basis for comparison. nist.gov

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H stretch) | 3200 - 3600 | Strong, Broad |

| Alkyne (C≡C stretch) | 2100 - 2260 | Weak to Medium, Sharp |

| Aromatic (C-H stretch) | 3000 - 3100 | Medium |

| Alkane (C-H stretch) | 2850 - 2960 | Strong |

| Aromatic (C=C bend) | 1450 - 1600 | Medium to Weak |

| Alcohol (C-O stretch) | 1050 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, known as chromophores. researchgate.net A chromophore is the part of a molecule responsible for its absorption of UV or visible light. researchgate.netvscht.cz

The primary chromophore in this compound is the phenyl group. The propynyl group, being a π-system, may have a minor influence on the absorption spectrum. The phenyl ring typically exhibits two main absorption bands:

A strong absorption band (the E2-band) around 204 nm.

A weaker, structured absorption band (the B-band) around 254 nm, which arises from a "forbidden" electronic transition. upi.edu

The presence of substituents on the benzene (B151609) ring can cause a shift in the wavelength of maximum absorption (λmax) and an increase or decrease in the molar absorptivity (ε). While the cyclohexanol and propynyl groups are not directly conjugated with the phenyl ring, they can have a slight electronic influence. The analysis of similar chromophores shows that even non-conjugated groups can cause subtle shifts in the absorption maxima. researchgate.netmetu.edu.tr

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Transition | Expected λmax (nm) |

| Phenyl Group | π → π* (E2-band) | ~ 204 |

| Phenyl Group | π → π* (B-band) | ~ 254 |

Note: The exact λmax and molar absorptivity values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom is determined. mdpi.com

The resulting crystal structure would confirm:

The connectivity of the atoms as this compound.

The stereochemical relationship between the phenyl group and the hydroxyl group (i.e., whether they are cis or trans to each other on the cyclohexane ring).

The preferred conformation of the cyclohexane ring (e.g., chair, boat).

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group.

While crystallographic data for this compound is not publicly available, data for related structures like trans-4-Phenylcyclohexanol has been determined, revealing specific lattice parameters and space groups that define its solid-state structure. nih.gov

Computational Chemistry Studies of 4 Phenyl 1 1 Propynyl Cyclohexanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and geometry of 4-Phenyl-1-(1-propynyl)cyclohexanol. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about molecular properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this involves determining the most stable chair conformation of the cyclohexanol (B46403) ring and the preferred orientations of the phenyl and propynyl (B12738560) substituents.

Ab initio and DFT calculations are employed to perform geometry optimization. semanticscholar.org These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important descriptors of the electronic structure. researchgate.net

Below is a hypothetical table of optimized geometric parameters for the equatorial conformer of this compound, which is generally the more stable form for substituted cyclohexanes. masterorganicchemistry.com

| Parameter | Value (Å or Degrees) |

| C-C (cyclohexane ring) | 1.53 - 1.54 Å |

| C-O (hydroxyl) | 1.43 Å |

| C-Phenyl | 1.51 Å |

| C≡C (propynyl) | 1.21 Å |

| C-C≡C angle | ~178° |

| Phenyl-Cyclohexane dihedral | ~45° |

Note: This data is illustrative and would be determined with high precision in a dedicated computational study.

Prediction of Spectroscopic Parameters

Quantum chemical methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. The accuracy of these predictions is often improved when solvent effects are included in the computational model.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. These calculations help in assigning the peaks observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, the C≡C stretch of the propynyl group, and various C-H and C-C vibrations of the phenyl and cyclohexyl groups. nih.gov

UV-Vis Spectroscopy: Electronic absorption spectra can be predicted using methods like Time-Dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule. semanticscholar.org

Molecular Mechanics and Dynamics Simulations (e.g., MM2)

While quantum mechanics provides a highly detailed description, it is computationally expensive. Molecular mechanics and dynamics offer a more efficient way to explore the conformational landscape of larger molecules.

Conformational Energy Landscapes

The conformational energy landscape maps the potential energy of a molecule as a function of its geometry. For this compound, this landscape is dominated by the chair conformations of the cyclohexane (B81311) ring and the relative orientations of the three substituents. gmu.eduresearchgate.net

Molecular mechanics force fields, such as MM2, are used to calculate the steric energy of different conformations. gmu.edu The two primary chair conformations would involve the phenyl and propynyl groups being either axial or equatorial. Due to steric hindrance, the conformer with the bulky phenyl group in the equatorial position is expected to be significantly more stable. masterorganicchemistry.comyoutube.com

| Conformer | Phenyl Position | Propynyl/Hydroxyl Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Axial/Equatorial | 0 (Reference) |

| 2 | Axial | Equatorial/Axial | > 3 |

Note: The energy difference is an estimate; precise values would require specific calculations.

Dihedral Angle Analysis and Ring Inversion Barriers

Dihedral angle analysis focuses on the rotation around specific bonds, which is crucial for understanding the flexibility of the molecule. In the context of this compound, the key dihedral angles are those within the cyclohexane ring, which define its chair, boat, and twist-boat conformations, as well as the dihedral angle defining the orientation of the phenyl group relative to the ring.

Molecular dynamics simulations can be used to study the dynamic interconversion between different conformations, including the "ring flip" of the cyclohexane moiety. masterorganicchemistry.com These simulations can estimate the energy barrier for this process. For substituted cyclohexanes, this barrier is typically around 10-12 kcal/mol. masterorganicchemistry.com The presence of the bulky substituents on the same carbon atom in this compound would likely influence this barrier.

Synthetic Utility and Applications in Complex Molecule Synthesis

4-Phenyl-1-(1-propynyl)cyclohexanol as a Key Intermediate

This compound serves as a pivotal intermediate in multi-step synthetic sequences. Its strategic value comes from the presence of multiple reactive sites that can be chemically addressed in a controlled and sequential manner. The synthesis of this tertiary alkynol itself is typically achieved through the nucleophilic addition of a propynyl (B12738560) organometallic reagent to 4-phenylcyclohexanone (B41837). This reaction is analogous to established methods for preparing tertiary alkynols where a carbonyl-containing compound reacts with an alkyne in the presence of a basic catalyst google.com.

The functional groups of this compound offer several handles for subsequent transformations:

Hydroxyl Group: This group can be derivatized or eliminated. It can undergo esterification or etherification to introduce new functionalities or protecting groups. Alternatively, acid-catalyzed dehydration can generate an alkene, adding another layer of synthetic possibility.

Terminal Alkyne: The carbon-carbon triple bond is rich in chemical reactivity. It is a key substrate for reactions such as Sonogashira coupling, "click" chemistry (cycloadditions), hydration to form a ketone, and reduction to yield either an alkene or an alkane.

Phenyl Group: The aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of substituents that can modulate the molecule's electronic properties or provide further points for chemical modification.

The strategic importance of related propargyl alcohols as key intermediates is well-documented. For instance, structures like 1-[3-(Tetrahydropyran-2-yl)oxy-1-propynyl]cyclohexanol have been used as crucial intermediates in the total synthesis of complex natural products like phytol (B49457) google.com. This highlights the established role of the propynyl alcohol moiety in building complex molecular frameworks.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Hydroxyl | Dehydration | H₂SO₄, heat | Alkene/Diene formation |

| Alkyne | Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) | Aryl-substituted alkyne |

| Alkyne | Hydration | H₂SO₄, HgSO₄, H₂O | Methyl ketone formation |

| Alkyne | Reduction | H₂, Lindlar's catalyst | (Z)-Alkene |

| Alkyne | Click Chemistry | Azide (B81097), Cu(I) catalyst | Triazole ring formation |

| Phenyl Group | Nitration | HNO₃, H₂SO₄ | Nitrophenyl derivative |

Scaffold for Constructing Polycyclic and Stereochemically Complex Systems

The rigid framework of this compound makes it an excellent starting point for the synthesis of polycyclic and stereochemically rich molecules. The spatial arrangement of its functional groups allows for intramolecular reactions that can forge new rings with high levels of stereocontrol.

Intramolecular cyclization reactions are a powerful strategy for building molecular complexity rapidly. In the case of this compound, several cyclization pathways can be envisioned:

Intramolecular Friedel-Crafts Reaction: Under strong acid catalysis, the alkyne can be activated to generate a vinyl cation, which can then attack the appended phenyl ring in an electrophilic aromatic substitution to form a new six-membered ring, leading to a phenanthrene-like or other tricyclic core.

Palladium-Catalyzed Cyclization: The use of palladium catalysts can initiate an oxypalladation sequence, where the hydroxyl group adds across the alkyne, followed by cross-coupling, to generate substituted tetrahydrofurans or other oxygen-containing heterocycles scispace.com.

Cycloisomerization: Transition metals can also catalyze the rearrangement and cyclization of the molecule. For example, related alkynyl phenols and benzyl (B1604629) alcohols are known to undergo cyclization to form benzofurans and other polycyclic systems researchgate.net. The synthesis of polycyclic ring systems from precursors like 1-((4-(trifluoromethyl)phenyl)ethynyl)cyclopentanol has been demonstrated via C-H bond activation, indicating a viable pathway for complex constructions tdl.org. Such strategies are foundational in creating cores for novel organic materials, such as fluoranthenes, which have applications in organic electronics mdpi.com.

Table 2: Potential Intramolecular Cyclization Strategies

| Strategy | Catalyst/Reagents | Potential Polycyclic System |

| Friedel-Crafts Alkylation | H⁺ (e.g., H₂SO₄, PPA) | Fused tricyclic hydrocarbon |

| Oxypalladation/Cross-Coupling | Pd(II) catalyst, organic halide | Substituted spiro-oxacyclic system |

| C-H Activation/Cyclization | Rh(III) or other transition metals | Spirocyclic or fused polycycles |

| Cycloisomerization | Ag(I) or Cu(I) salts | Fused or bridged ring systems |

Building Block in Retrosynthetic Strategies

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials wikipedia.orgub.edu. In this context, this compound is an attractive building block because its structure can be logically deconstructed.

The most apparent retrosynthetic disconnection is at the quaternary carbon center, breaking the bond formed during its synthesis. This "transform" is the reverse of a Grignard or other organometallic addition to a ketone slideshare.netchegg.com.

The retrosynthetic analysis proceeds as follows:

Target Molecule: this compound.

Disconnection: The C-C bond between the cyclohexanol (B46403) ring and the propynyl group is disconnected. This is a logical step as it breaks the molecule at a key functional group (tertiary alcohol) and simplifies the structure significantly.

Synthons: This disconnection generates two synthons: a "propynyl anion" (HC≡C⁻) and a "4-phenylcyclohexanone cation" (or its equivalent).

Synthetic Equivalents: These idealized synthons are then replaced with real-world chemical reagents. The propynyl anion is sourced from propyne (B1212725) via a strong base or, more commonly, as propynylmagnesium bromide (a Grignard reagent) or propynyllithium. The electrophilic synthon corresponds directly to the stable, commercially available ketone, 4-phenylcyclohexanone.

This straightforward retrosynthetic pathway makes this compound an accessible and strategically useful building block for more complex targets where this specific substitution pattern is required.

Table 3: Retrosynthetic Analysis of this compound

| Step | Description | Structure(s) |

| Target Molecule | This compound | C₁₅H₁₈O |

| Transform | C-C Disconnection (Alkynylation) | Reverse of Grignard/Organolithium addition |

| Synthons | Idealized fragments | Propynyl Anion + 4-Phenylcyclohexanone Cation |

| Synthetic Equivalents | Real-world reagents | Propynylmagnesium Bromide + 4-Phenylcyclohexanone |

Precursor for Advanced Organic Materials

The unique combination of functional groups in this compound makes it a promising precursor for the development of advanced organic materials. The terminal alkyne is particularly significant, as it is a cornerstone functional group for modern materials chemistry.

Polymer Synthesis: The alkyne moiety can undergo polymerization through various methods, such as transition-metal catalysis, to create polymers with a polyacetylene backbone. The pendant 4-phenylcyclohexanol (B47007) groups would impart specific physical properties to the resulting material, such as solubility, thermal stability, and processability.

Click Chemistry: The terminal alkyne is one half of the archetypal "click" reaction: the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows the molecule to be "clicked" onto polymer backbones, surfaces, or biological macromolecules tcichemicals.com. This could be used to create functionalized surfaces, new biomaterials, or complex macromolecular structures.

Organic Electronics: Polycyclic aromatic hydrocarbons and conjugated systems are the basis for many organic electronic materials, used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). As discussed previously, this compound can serve as a scaffold to build larger, fused aromatic systems mdpi.com. These resulting polycyclic structures could possess interesting photophysical properties, making them candidates for new electronic materials.

Table 4: Applications in Advanced Materials

| Application Area | Key Functional Group | Potential Role of the Compound |